B1577417 Maximin y type 2 precursor

Maximin y type 2 precursor

Cat. No.: B1577417
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Description

Overview of Histo-Blood Group Systems (ABO, H, Lewis, Ii)

The major histo-blood group systems, including ABO, H, Lewis, and Ii, are biochemically related. nih.gov Their synthesis is controlled by a series of genes that encode specific glycosyltransferases—enzymes that transfer sugar molecules onto growing carbohydrate chains. nih.govcreative-biolabs.com

ABO System: This is the most critical blood group system in transfusion medicine. wikipedia.org It is defined by the presence of A, B, both, or neither antigen on red blood cells. The A allele codes for a transferase that adds N-acetylgalactosamine (GalNAc) to a precursor, while the B allele's enzyme adds D-galactose (Gal). creative-biolabs.comamegroups.org Individuals with blood group O have an inactive enzyme, leaving the precursor structure, known as the H antigen, unmodified. nih.gov

H System: The H antigen is the essential precursor for the A and B antigens. nih.govnih.gov Its synthesis is controlled by the FUT1 gene on red blood cells and the FUT2 (Secretor) gene in secretory tissues. ashpublications.orgnih.gov The H antigen itself is formed by adding a fucose (Fuc) molecule to a precursor chain. nih.gov A rare deficiency in the H antigen results in the "Bombay phenotype," where individuals lack H, A, and B antigens. nih.gov

Lewis System: The Lewis antigens (Lea and Leb) are primarily found in secretions and are adsorbed onto red blood cells from the plasma. blood.ca Their synthesis involves the interplay of the Lewis gene (FUT3) and the Secretor gene (FUT2) on a type 1 precursor chain. nih.govblood.ca

Ii System: The Ii blood group is determined by the structure of polylactosamine chains. nih.gov The i-antigen is a linear chain, while the I-antigen is a branched structure. nih.govnih.gov These structures serve as the backbone upon which other blood group antigens, like ABH, can be built. nih.gov

Definition and Significance of Oligosaccharide Precursor Chains

Oligosaccharide precursor chains are the fundamental carbohydrate backbones upon which the specific antigenic determinants of histo-blood groups are built. nih.govnih.gov These chains are typically composed of repeating disaccharide units, most commonly N-acetyllactosamine (LacNAc), which consists of galactose (Gal) linked to N-acetylglucosamine (GlcNAc). nih.govfu-berlin.de The structure of these precursors is critical because the type of linkage between the sugars determines which glycosyltransferases can act upon them, thereby dictating the final antigen expressed. htct.com.brfrontiersin.org

These chains are not primary gene products but are synthesized by a series of glycosyltransferases. nih.gov They can be attached to proteins (forming glycoproteins) or lipids (forming glycolipids) on cell membranes or can be part of secreted molecules. nih.govresearchgate.net The expression of specific precursor chains is often tissue-specific, contributing to the diversity of blood group antigen presentation throughout the body. nih.govresearchgate.net

Classification of Histo-Blood Group Precursor Oligosaccharides

The classification of precursor chains is based on the type of glycosidic bond linking the terminal galactose (Gal) to the subterminal N-acetylglucosamine (GlcNAc) or N-acetylgalactosamine (GalNAc). fu-berlin.deoup.com

Type 1 Precursor (Galβ1,3GlcNAc-R)

The Type 1 precursor chain is characterized by a galactose molecule linked to an N-acetylglucosamine molecule via a beta-1,3 linkage. nih.govfu-berlin.de

Structure: Galβ1,3GlcNAc-R

Location: Primarily found on glycoproteins in the epithelium of the gastrointestinal, respiratory, and genitourinary tracts, as well as in exocrine secretions. nih.govhtct.com.br

Significance: It is the primary substrate for the synthesis of Lewis antigens (Lea and Leb) and the H, A, and B antigens found in secretions (in individuals with the Secretor gene). ashpublications.orgnih.gov

Type 2 Precursor (Galβ1,4GlcNAc-R)

The Type 2 precursor chain features a galactose linked to N-acetylglucosamine through a beta-1,4 linkage. nih.govfu-berlin.de

Structure: Galβ1,4GlcNAc-R

Location: It is the predominant precursor chain in hematopoietic tissues and on the vascular endothelium. htct.com.br Consequently, it is the main precursor for the ABH antigens expressed on the surface of red blood cells. nih.govnih.gov

Significance: The H antigen formed on type 2 chains is the direct precursor for the A and B antigens that determine the ABO blood type for transfusions. ashpublications.orgoup.com It is also the foundation for related antigens like Lewis X (Lex) and Lewis Y (Ley). oup.com

Other Precursor Oligosaccharide Chains (Type 3, Type 4, Type 5, Type 6)

Beyond the common Type 1 and Type 2 chains, several other precursor structures have been identified, further expanding the complexity of histo-blood group glycans. htct.com.broup.com

Type 3 Precursor (Galβ1,3GalNAc-R): This chain is characteristic of mucin-type O-glycans and is found on glycolipids. nih.govfu-berlin.deoup.com The H, A, and B antigens built on this core are known as Type 3 H, A, and B. nih.gov

Type 4 Precursor (Galβ1,3GalNAcβ1-R): This precursor is mainly found on glycolipids, particularly in tissues like the kidney. nih.govfu-berlin.dehtct.com.br It serves as a base for Type 4 ABH antigens. oup.com

Type 5 Precursor: This is a synthetic structure that has not been isolated from human tissues. htct.com.br

Type 6 Precursor: This chain has been identified in human intestinal cells. htct.com.br

The table below summarizes the different types of precursor oligosaccharide chains.

Precursor TypeStructurePrimary Location/Context
Type 1 Galβ1,3GlcNAc-RSecretions, epithelial cells htct.com.br
Type 2 Galβ1,4GlcNAc-RRed blood cells, vascular endothelium htct.com.br
Type 3 Galβ1,3GalNAc-RMucin-type O-glycans, glycolipids nih.govfu-berlin.de
Type 4 Galβ1,3GalNAcβ1-RGlycolipids, kidney tissue fu-berlin.dehtct.com.br
Type 5 Galβ1,3Galβ1-RSynthetic structure htct.com.br
Type 6 Galβ1,4Glcβ1-RHuman intestinal cells, glycoproteins, glycolipids htct.com.br

Properties

bioactivity

Antibacterial, Antifungal

sequence

GIGGALLSAGKAALKGLAKGFAEHF

Origin of Product

United States

Molecular Architecture of Type 2 Precursor Oligosaccharide

Glycosidic Linkage Specificity of the Type 2 Chain (Galβ1,4GlcNAc)

The defining feature of the Type 2 precursor oligosaccharide is the specific glycosidic bond that links its constituent monosaccharides. This linkage is a β1,4-glycosidic bond, where the anomeric carbon (C1) of a galactose (Gal) molecule is connected to the hydroxyl group on the fourth carbon (C4) of an N-acetylglucosamine (GlcNAc) molecule. nih.govfrontiersin.org This specific arrangement, denoted as Galβ1,4GlcNAc, is also known as N-acetyllactosamine (LacNAc). nih.gov

FeatureDescription
Glycosidic Bond β1,4
Donor Monosaccharide Galactose (Gal)
Acceptor Monosaccharide N-acetylglucosamine (GlcNAc)
Resulting Disaccharide N-acetyllactosamine (LacNAc)

Core Disaccharide Composition (Galactose and N-acetylglucosamine)

The core of the Type 2 precursor oligosaccharide is a disaccharide composed of two specific monosaccharides: galactose and N-acetylglucosamine. researchgate.net

Galactose (Gal): A six-carbon aldose sugar that is a common component of glycoproteins and glycolipids. In the Type 2 chain, it is the terminal non-reducing sugar.

N-acetylglucosamine (GlcNAc): A derivative of glucose where the hydroxyl group on the second carbon is replaced by an acetamido group. It serves as the acceptor molecule for galactose in the formation of the LacNAc unit.

The repeating units of N-acetyllactosamine form the backbone of the oligosaccharide chain. wikipedia.org The presence and arrangement of these two monosaccharides are fundamental to the identity of the Type 2 precursor.

MonosaccharideChemical FormulaRole in Core Structure
GalactoseC₆H₁₂O₆Donor sugar, terminal non-reducing end
N-acetylglucosamineC₈H₁₅NO₆Acceptor sugar, provides the attachment point for galactose

Structural Variations and Derived Structures

The linear Type 2 precursor chain can be further elaborated to form more complex structures, most notably the i and I antigens. These antigens are distinguished by the arrangement of the repeating LacNAc units.

The i antigen is characterized by a linear, unbranched chain of repeating N-acetyllactosamine (Galβ1,4GlcNAc) units. wikipedia.orgnih.gov This linear structure is predominantly found on fetal and newborn red blood cells. wikipedia.org The repeating nature of the LacNAc units can be represented as [-3Galβ1,4GlcNAcβ1-]n. nih.gov The enzymes responsible for creating these linear repeats are B3GNT1 and B4GALT1. wikipedia.org The linear i antigen serves as the precursor for the branched I antigen. wikipedia.org

The I antigen is formed by the addition of branches to the linear i antigen chain. wikipedia.orgnih.gov This branching is created by an I-branching enzyme, which adds another LacNAc unit to the core chain, typically at the C6 position of a galactose residue. wikipedia.org This results in a more complex, branched structure. The I antigen is abundantly expressed on the red blood cells of adults. wikipedia.org The conversion from the linear i antigen to the branched I antigen is a developmental process that occurs during the first 13-20 months of life. wikipedia.org

AntigenStructurePrimary Expression
i Antigen Linear repeating units of N-acetyllactosamineFetal and newborn red blood cells
I Antigen Branched structure of N-acetyllactosamine unitsAdult red blood cells

Biosynthesis and Enzymology of Type 2 Precursor Oligosaccharide

Initial Glycan Assembly Pathways

The initial stages of biosynthesis establish the foundational structures upon which the type 2 chain is built. These pathways involve the coordinated action of multiple enzymes to assemble the core glycan structure.

The biosynthesis of glycosphingolipids, including the type 2 precursor, originates from basic building blocks within the cell. The process begins with the synthesis of ceramide in the endoplasmic reticulum. Ceramide is a lipid molecule composed of a sphingosine (B13886) backbone linked to a fatty acid.

Concurrently, monosaccharides like glucose are activated in the cytoplasm by being converted into high-energy sugar-nucleotides, such as UDP-glucose. These activated sugars serve as the donor substrates for glycosyltransferases, the enzymes that catalyze the step-by-step addition of sugar moieties to the ceramide base. The initial glycosylation of ceramide, involving the transfer of glucose from UDP-glucose to ceramide, results in the formation of glucosylceramide. This reaction is a critical committing step in the synthesis of most glycosphingolipids.

Following the synthesis of glucosylceramide, the next key intermediate, lactosylceramide (B164483), is formed. This reaction involves the addition of a galactose molecule from the sugar-nucleotide donor UDP-galactose to glucosylceramide. The enzyme responsible for this step is a galactosyltransferase, which creates a β1-4 linkage between the galactose and the glucose residue of glucosylceramide.

Lactosylceramide is a pivotal branching point in glycosphingolipid biosynthesis, serving as the common precursor for several different series of glycans, including the globo, isoglobo, and lacto/neolacto series. The formation of lactosylceramide primarily occurs in the Golgi apparatus, where the subsequent elongation and modification of the glycan chain take place.

From the central lactosylceramide intermediate, the biosynthetic pathway can diverge to form either type 1 or type 2 precursor chains. This divergence is determined by the specific linkage of the next sugar residue added to the galactose of lactosylceramide.

Type 1 Precursor (Lacto-N-tetraosylceramide): The synthesis of the type 1 chain involves the addition of N-acetylglucosamine (GlcNAc) to lactosylceramide in a β1-3 linkage.

Type 2 Precursor (Neolactotetraosylceramide): The formation of the type 2 chain, the focus of this article, occurs when GlcNAc is added to lactosylceramide in a β1-3 linkage to the galactose residue. This results in the formation of lactotriaosylceramide (Lc3).

This critical branching is controlled by distinct N-acetylglucosaminyltransferases, whose expression and activity dictate the type of precursor chain that is synthesized.

Enzymatic Formation of the Type 2 Precursor Chain (Neolactotetraosylceramide, nLc-4)

The elongation of the initial glycan structure to form the complete type 2 precursor, neolactotetraosylceramide (nLc-4), is dependent on the precise action of specific glycosyltransferases.

The key enzymatic step in the formation of the neolacto-series core structure is the addition of a galactose residue to lactotriaosylceramide (Lc3). This reaction is catalyzed by a β1-4-galactosyltransferase (β4-GalT). This enzyme specifically transfers galactose from the donor substrate UDP-galactose to the terminal N-acetylglucosamine of Lc3, forming a β1-4 linkage.

The resulting tetrasaccharide structure, Gal(β1-4)GlcNAc(β1-3)Gal(β1-4)Glc-Cer, is known as neolactotetraosylceramide (nLc-4). This molecule serves as the immediate precursor for the synthesis of a variety of important antigens, including the H, A, and B blood group antigens, as well as sialylated and fucosylated structures.

The glycosyltransferases involved in the biosynthesis of the type 2 precursor exhibit a high degree of substrate specificity and stereochemical precision. The β1-4-galactosyltransferase that forms nLc-4, for instance, specifically recognizes the terminal β-linked N-acetylglucosamine of the Lc3 precursor. It will not efficiently add galactose to other sugar residues or to GlcNAc residues with different anomeric configurations (e.g., α-linked).

This specificity ensures the correct assembly of the glycan chain with the precise β1-4 linkage that defines the type 2 structure. The stereochemistry of the sugar-nucleotide donor (UDP-α-D-galactose) and the acceptor molecule are both critical for the enzyme's catalytic activity. The enzyme's active site is structured to accommodate both substrates in the correct orientation to facilitate the nucleophilic attack and the formation of the new glycosidic bond, resulting in the inversion of the anomeric configuration from α to β in the final product.

Subsequent Glycosylation Pathways Utilizing Type 2 Precursor

H Antigen Type 2 Synthesis (FUT1/H enzyme action)

The synthesis of the H antigen on type 2 chains is a critical first step for the eventual formation of the A and B antigens. reactome.org This reaction is catalyzed by the enzyme α-1,2-fucosyltransferase 1, which is encoded by the FUT1 gene (also known as the H gene). reactome.orgbbguy.org This enzyme transfers a fucose (Fuc) sugar from a GDP-fucose donor to the terminal galactose (Gal) of the type 2 precursor chain (Gal-β1,4-GlcNAc-R). reactome.org The resulting structure, Fucα1-2Galβ1-4GlcNAc-R, is known as the H type 2 antigen. glycopedia.eunih.gov

The H antigen is abundantly expressed on the surface of red blood cells and is the defining characteristic of the O blood group. nih.govnih.gov In individuals with blood groups A, B, and AB, the H antigen serves as the immediate precursor for the A and B antigens. nih.govscispace.com The absence or inactivation of the FUT1 enzyme, due to mutations in the FUT1 gene, leads to the rare Bombay phenotype, where individuals lack the H antigen and consequently cannot produce A or B antigens. reactome.orgcreative-biolabs.com

ComponentDescription
PrecursorType 2 Oligosaccharide Chain (Galβ1-4GlcNAc-R)
Enzymeα-1,2-fucosyltransferase 1 (FUT1/H enzyme)
Sugar DonorGDP-Fucose
ProductH Type 2 Antigen (Fucα1-2Galβ1-4GlcNAc-R)
Blood Group SignificanceFoundation for A and B antigens; characteristic of O group.

A Antigen Type 2 Synthesis (GTA action on H type 2)

The synthesis of the A antigen on type 2 chains occurs in individuals who possess a functional A allele of the ABO gene, which encodes the enzyme α-1,3-N-acetylgalactosaminyltransferase (GTA). nih.govproteopedia.org This enzyme catalyzes the transfer of an N-acetylgalactosamine (GalNAc) residue from the sugar donor UDP-GalNAc to the terminal galactose of the H type 2 antigen. glycopedia.euresearchgate.net

The resulting structure, GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAc-R, defines the A antigen of the ABO blood group system. glycopedia.eu The presence of this antigen on red blood cells determines blood type A. The GTA enzyme specifically recognizes the H type 2 structure as its acceptor substrate. nih.govnih.gov

B Antigen Type 2 Synthesis (GTB action on H type 2)

The formation of the B antigen on type 2 chains is mediated by the enzyme α-1,3-galactosyltransferase (GTB), which is encoded by the B allele of the ABO gene. proteopedia.org This enzyme is highly homologous to GTA but differs in four key amino acid residues, which alters its substrate specificity. nih.gov

GTB transfers a galactose (Gal) residue from the donor UDP-Galactose to the terminal galactose of the H type 2 antigen. glycopedia.euresearchgate.net This creates the B antigen, with the structure Galα1-3(Fucα1-2)Galβ1-4GlcNAc-R. Individuals with blood type B express this antigen on their erythrocytes. Like GTA, GTB utilizes the H type 2 antigen as its essential precursor. nih.gov

AntigenPrecursorEnzyme (Gene)Sugar DonorProduct Structure
A Antigen Type 2H Type 2 AntigenGTA (A allele)UDP-GalNAcGalNAcα1-3(Fucα1-2)Galβ1-4GlcNAc-R
B Antigen Type 2H Type 2 AntigenGTB (B allele)UDP-GalactoseGalα1-3(Fucα1-2)Galβ1-4GlcNAc-R

Lewis x/y Antigen Synthesis (FUT3 action on Type 2 chains)

The synthesis of Lewis x and Lewis y antigens also involves the modification of type 2 precursor chains. The key enzyme in this pathway is fucosyltransferase 3 (FUT3), encoded by the FUT3 or Lewis gene. nih.govgenecards.org

FUT3 is an α-1,3/4-fucosyltransferase that can add a fucose residue in an α1,3-linkage to the N-acetylglucosamine (GlcNAc) of the type 2 precursor chain. nih.gov This reaction forms the Lewis x (Lex) antigen, also known as the stage-specific embryonic antigen-1 (SSEA-1). nih.govfrontiersin.org

If the type 2 chain has already been fucosylated by FUT1 to form the H type 2 antigen, the subsequent action of FUT3 adds a second fucose to the GlcNAc residue. The resulting difucosylated structure is the Lewis y (Ley) antigen. nih.govfrontiersin.org The synthesis of these antigens is crucial for various biological processes, including cell adhesion and immune recognition. frontiersin.org

AntigenPrecursorEnzyme (Gene)Modification
Lewis x (Lex)Type 2 PrecursorFUT3 (Lewis)Adds Fucα1-3 to GlcNAc
Lewis y (Ley)H Type 2 AntigenFUT3 (Lewis)Adds Fucα1-3 to GlcNAc of H type 2

Cellular Compartmentalization of Biosynthesis

The intricate process of synthesizing and modifying the type 2 precursor oligosaccharide and its derivatives is spatially organized within the cell's secretory pathway, primarily occurring in the Endoplasmic Reticulum (ER) and the Golgi apparatus. nih.govresearchgate.net

The initial steps of N-linked glycosylation, where a core oligosaccharide is attached to proteins, begin in the endoplasmic reticulum. news-medical.netnih.govmdpi.com The precursor oligosaccharide is assembled on a lipid carrier (dolichol phosphate) and then transferred to nascent polypeptide chains. youtube.com

Following initial synthesis and processing in the ER, glycoproteins are transported to the Golgi apparatus. nih.govnews-medical.net The Golgi is a series of flattened membrane-enclosed sacs, or cisternae, where the final, complex modifications of the oligosaccharide chains take place. researchgate.net The various glycosyltransferases, including FUT1, GTA, GTB, and FUT3, are localized in a sequential manner within the different compartments of the Golgi (cis-, medial-, and trans-Golgi). scispace.comnih.gov This ordered arrangement ensures that the glycosylation reactions occur in the correct sequence to produce the mature and functional histo-blood group antigens before they are transported to the cell surface. glycopedia.eunih.gov

Cellular and Tissue Distribution of Type 2 Precursor Oligosaccharide

Predominance in Hematopoietic Tissue and Vascular Endothelium

The type 2 precursor oligosaccharide is prominently expressed in hematopoietic tissues, the primary sites of blood cell formation. During embryonic development, hematopoietic stem and progenitor cells arise from a specialized subset of endothelial cells known as hemogenic endothelial cells, a process termed endothelial-to-hematopoietic transition. These precursor cells, which are integral to the formation of the entire blood and immune system, are characterized by the expression of specific cell surface markers, including the oligosaccharide chains for which the type 2 structure is a foundational element.

Research has shown that sequential waves of definitive hematopoiesis originate from hemogenic endothelia in locations such as the yolk sac and the aorta-gonad-mesonephros region. This process is tightly regulated, involving a shift in cellular identity from endothelial to hematopoietic, and the surface glycans play a critical role in this transition and the subsequent maturation of blood cells.

Expression on Erythrocytes (Red Blood Cells)

One of the most well-documented locations of the type 2 precursor oligosaccharide is on the surface of erythrocytes, or red blood cells. Here, it forms the core structure upon which the antigens of the ABO blood group system are built. nih.govlibretexts.orgcreative-biolabs.com The addition of specific monosaccharides to the type 2 precursor chain by glycosyltransferases determines an individual's blood type. nih.govcreative-biolabs.com

The synthesis of these blood group antigens begins with the H antigen, which is formed by the addition of a fucose molecule to the type 2 precursor. nih.govnih.gov Individuals with blood type O express the H antigen, while in individuals with blood types A, B, or AB, further sugars are added to the H antigen. nih.govlibretexts.org The type 2 chain is the most common precursor for these antigens on red blood cell membranes. nih.gov Each red blood cell is estimated to express about 2 million ABO blood group antigens, underscoring the abundance of the underlying type 2 precursor structure. nih.gov

Cell TypeSignificance of Type 2 Precursor Oligosaccharide
ErythrocytesFoundational structure for ABO blood group antigens.

Presence on Leukocytes and Platelets

The type 2 precursor oligosaccharide is also found on the surface of other blood cells, including leukocytes (white blood cells) and platelets. nih.gov While these cells synthesize their own surface glycans, some of the ABO blood group antigens present on their surfaces are adsorbed from the plasma. nih.gov This indicates that the precursor structures are also present on soluble glycoconjugates in the blood.

On leukocytes, these glycan structures are involved in crucial immune functions, such as cell-cell recognition and adhesion during inflammatory responses. creative-biolabs.com For platelets, which are essential for blood clotting, surface glycans, including those derived from the type 2 precursor, play a role in their activation and interaction with other cells and the vascular wall. nih.gov

Blood ComponentPresence of Type 2 Precursor Oligosaccharide
LeukocytesPresent on the cell surface, involved in immune recognition.
PlateletsFound on the platelet surface, contributing to their function in hemostasis.

Distribution in Other Body Tissues and Secretions (e.g., plasma, saliva, milk)

Beyond the circulatory system, the type 2 precursor oligosaccharide and its derivatives are found in various other body tissues and secretions. They are present on most epithelial and endothelial cells, highlighting their widespread importance in cell-cell interactions and tissue organization. nih.gov

The precursor oligosaccharide is also found in a free, unconjugated form in several bodily fluids:

Plasma: Free oligosaccharides, including those with type 2 chains, have been detected in human plasma. nih.govresearchgate.net Their presence in plasma allows for their adsorption onto the surface of blood cells like platelets. nih.gov

Saliva: While type 1 precursor chains are more common in secretions like saliva, the enzymes responsible for the initial steps of blood group antigen synthesis are also active in secretory tissues. nih.govnih.gov

Milk: Human milk is a rich source of a diverse array of free oligosaccharides, many of which are built upon a type 2 precursor core (lacto-N-neotetraose is an example of a type 2 chain oligosaccharide found in human milk). nih.gov These human milk oligosaccharides (HMOs) are believed to play a significant role in the development of the infant gut microbiome and immune system. researchgate.netnih.gov

Body Fluid/SecretionForm of Type 2 Precursor Oligosaccharide
PlasmaFree oligosaccharides and on glycoconjugates.
SalivaPrimarily as part of secreted glycoproteins and glycolipids.
MilkAbundant as free human milk oligosaccharides.

Biological and Physiological Significance of Type 2 Precursor Oligosaccharide

Role as a Fundamental Glycan Scaffold for Major Blood Group Antigens (ABO and H)

The type 2 precursor oligosaccharide is the primary foundational structure for the synthesis of the H, A, and B antigens of the ABO blood group system on the surface of red blood cells. nih.govnih.gov This precursor chain, characterized by a galactose linked to N-acetylglucosamine in a β1-4 configuration (Galβ1-4GlcNAc), is the most common type of oligosaccharide chain found on the glycoproteins and glycolipids of erythrocyte membranes. nih.govnih.gov

The biosynthesis of the major blood group antigens is a stepwise enzymatic process. The H antigen is formed first when a fucosyltransferase, encoded by the FUT1 gene (H locus), adds a fucose molecule to the terminal galactose of the type 2 precursor. nih.govhtct.com.br This creates the H type 2 antigen, which is the immediate precursor for the A and B antigens. htct.com.br Subsequently, glycosyltransferases encoded by the A and B alleles of the ABO gene add specific sugar moieties to the H antigen. The A allele-encoded transferase adds an N-acetylgalactosamine, creating the A antigen, while the B allele-encoded transferase adds a D-galactose, forming the B antigen. nih.gov Individuals with blood group O lack functional A and B transferases, leaving the H antigen unmodified on their red blood cells. nih.gov

The predominance of the type 2 chain in hematopoietic tissues underscores its central role in defining the ABO phenotype on red blood cells. htct.com.br The structural diversity of these antigens begins with this fundamental precursor, illustrating its critical position in the biosynthesis of these clinically significant molecules. htct.com.br

Involvement in Cell-Cell Recognition and Interactions

Beyond its role as a precursor to blood group antigens, the type 2 precursor oligosaccharide and its derivatives are integral to the complex language of cell-cell communication. The dense layer of glycans on the cell surface, known as the glycocalyx, mediates a vast array of recognition events that are crucial for tissue organization and development. nih.govmdpi.com Glycans, including the type 2 precursor and its elaborated structures, are recognized by specific glycan-binding proteins, or lectins, which translate these binding events into cellular responses.

For instance, selectins, a family of C-type lectins, play a critical role in the initial adhesion of leukocytes to the vascular endothelium during inflammation. While the primary ligands for selectins are often sialylated and fucosylated extensions of type 2 chains (e.g., Sialyl Lewis x), the underlying type 2 scaffold is essential for their presentation. This interaction facilitates the rolling of leukocytes along the blood vessel wall, a prerequisite for their subsequent extravasation to sites of inflammation.

The structural information encoded in cell-surface glycans, including the type 2 precursor, is thus fundamental to cellular recognition processes that govern immune cell trafficking and tissue integrity. nih.gov

Implications in Biological Compatibility (e.g., substrate for antigens crucial in transfusion)

The role of the type 2 precursor oligosaccharide as the scaffold for ABO antigens has profound implications for biological compatibility, most notably in the context of blood transfusions. htct.com.br The ABO blood group system is of paramount importance in transfusion medicine because individuals develop antibodies against the A or B antigens that they lack. medlineplus.gov

For example, a person with blood type O has red blood cells expressing the H antigen (derived from the type 2 precursor) and produces anti-A and anti-B antibodies. rch.org.au If this individual receives a transfusion of type A red blood cells, their anti-A antibodies will bind to the A antigens on the transfused erythrocytes, leading to a potentially fatal hemolytic transfusion reaction. medlineplus.govrch.org.au This immune response is a direct consequence of the antigenic structures built upon the type 2 precursor scaffold.

Therefore, the compatibility of blood products is determined by the specific modifications made to the type 2 precursor oligosaccharide on the surface of red blood cells. litfl.com The accurate typing of blood, which is based on the presence or absence of these antigens, is a cornerstone of safe transfusion practices.

Table 1: ABO Blood Group Antigens and Antibodies

Blood GroupAntigens on Red Blood Cells (Derived from Type 2 Precursor)Antibodies in Plasma
AA antigenAnti-B
BB antigenAnti-A
ABA and B antigensNone
OH antigenAnti-A and Anti-B

Role in Host-Pathogen Interactions and Susceptibility

The type 2 precursor oligosaccharide and its derivatives are exploited by a variety of pathogens as attachment sites, playing a crucial role in the initial stages of infection and influencing host susceptibility. researchgate.net

Binding Site for Bacterial Adhesion (e.g., Campylobacter jejuni, H. pylori)

Helicobacter pylori, a bacterium that colonizes the human stomach and is a major cause of gastritis and peptic ulcers, utilizes histo-blood group antigens as receptors. microbialcell.comwikipedia.org The H. pylori adhesin BabA specifically binds to the fucosylated Lewis b antigen, a structure derived from the type 1 precursor chain, which is closely related to the type 2 chain. walshmedicalmedia.com The expression of these antigens in the gastric mucosa can therefore influence an individual's susceptibility to H. pylori infection. walshmedicalmedia.com

Campylobacter jejuni, a leading cause of bacterial gastroenteritis, also demonstrates broad binding specificity for various host glycans. nih.gov This bacterium can interact with fucosylated and galactose-terminating structures, which can be present on type 2 precursor chains. nih.gov These glycan-dependent interactions are thought to be crucial for the initial attachment and continued colonization of the host by C. jejuni. nih.gov The bacterium itself expresses N-linked glycans that are important for its own surface properties and interactions with the host. asm.orgukhsa.gov.uk

Receptor for Viral Entry (e.g., Norovirus, Rotavirus)

Human noroviruses, a major cause of acute gastroenteritis, recognize histo-blood group antigens (HBGAs) as receptors for attachment to host cells. basicmedicalkey.comnih.gov The binding specificity is strain-dependent, with different norovirus genotypes recognizing different HBGAs, including those built on a type 2 precursor backbone. asm.org For example, some GII.4 norovirus strains, which are responsible for the majority of norovirus outbreaks worldwide, have been shown to bind to Lewis and H type antigens. basicmedicalkey.com The presence or absence of these specific glycans on the gut epithelium, which is genetically determined, can confer susceptibility or resistance to infection by particular norovirus strains. nih.gov

Rotaviruses, another significant cause of severe diarrhea in young children, also utilize glycans as receptors. nih.gov The VP8* domain of the rotavirus spike protein is responsible for glycan recognition. ias.ac.in Notably, the neonatal rotavirus strain G10P ukhsa.gov.uk has been shown to specifically bind to glycans with the Galβ1-4GlcNAc motif, which is the core structure of the type 2 precursor. ias.ac.innih.gov This binding to a fundamental core glycan unit is a distinct mechanism compared to other rotavirus strains that recognize more complex sialylated or fucosylated structures. ias.ac.in

Contribution to Immunomodulation

The type 2 precursor oligosaccharide and its derivatives are not merely passive structures but can actively participate in the modulation of the immune response. The interaction of these glycans with lectin receptors on immune cells can influence the differentiation and function of these cells.

For example, certain oligosaccharides can influence the balance between T helper type 1 (Th1) and T helper type 2 (Th2) immune responses. google.com.af A Th1 response is characterized by the production of cytokines like IFN-γ and is associated with cell-mediated immunity, while a Th2 response involves cytokines such as IL-4 and IL-10 and is linked to humoral immunity. google.com.af The expression of specific glycan structures on the surface of antigen-presenting cells can influence the outcome of T cell activation, skewing the response towards either a Th1 or Th2 phenotype. While direct studies on the immunomodulatory effects of the unmodified type 2 precursor are limited, the extensive modifications it undergoes to form structures like Lewis antigens, which are known to interact with immune receptors, points to its foundational role in this process. google.com.af Prebiotic oligosaccharides, such as galacto-oligosaccharides (GOS), which share structural similarities with the type 2 precursor, have been shown to regulate the Th1/Th2 balance. sciopen.com

The intricate interplay between host glycans, including the type 2 precursor, and the immune system highlights the role of these carbohydrates in maintaining immune homeostasis and their potential involvement in inflammatory and allergic diseases.

Developmental Expression Patterns (e.g., in neonates vs. adults)

Information regarding the differential expression of Maximin y type 2 precursor in neonatal versus adult organisms is not available in the current body of scientific literature. Studies on other amphibian antimicrobial peptides have shown that their expression can be linked to developmental stages. For instance, in some frog species, the diversity and concentration of skin antimicrobial peptides increase significantly as the tadpole undergoes metamorphosis into an adult frog. This change is thought to be crucial for the adult's enhanced immune defense in a terrestrial environment. However, without specific studies on the this compound, it is not possible to provide detailed research findings or a data table on its developmental expression patterns.

Genetic and Transcriptional Regulation of Type 2 Precursor Synthesis

Genetic Loci Encoding Relevant Glycosyltransferases (e.g., FUT1, FUT2, FUT3, GTA, GTB)

The enzymes responsible for the key steps in Type 2 precursor synthesis and modification are encoded by specific genes, whose chromosomal locations have been well-characterized. The fucosyltransferase (FUT) genes, in particular, are clustered on chromosome 19.

FUT1 (H blood group): This gene encodes the H enzyme, a galactoside 2-alpha-L-fucosyltransferase, which is crucial for creating the H antigen, a precursor for the A and B antigens. genecards.org The FUT1 gene is located on chromosome 19. nih.govbiorxiv.org It is primarily expressed in tissues of mesodermal origin, such as erythroid cells. dadamo.com

FUT2 (Secretor): Closely linked to FUT1 on chromosome 19, the FUT2 gene encodes the Secretor enzyme, which also functions as a galactoside 2-alpha-L-fucosyltransferase. nih.govbiorxiv.org Its expression is predominantly in secretory tissues and epithelial cells, where it mediates the secretion of ABH antigens into body fluids. dadamo.comnih.gov

FUT3 (Lewis): The Lewis gene, also found on chromosome 19 at band 19p13.3, encodes an α(1,3/1,4)-fucosyltransferase. semanticscholar.orggenecards.orgwikipedia.org This enzyme is responsible for synthesizing Lewis a and Lewis b antigens. semanticscholar.orgwikipedia.org

GTA and GTB (ABO blood group): The ABO gene locus is located on chromosome 9. proteopedia.org It has three main alleles: A, B, and O. The A allele encodes N-acetylgalactosaminyltransferase (GTA), and the B allele encodes galactosyltransferase (GTB). proteopedia.org These enzymes catalyze the final step in the synthesis of the A and B blood group antigens by adding a sugar to the H antigen precursor. proteopedia.orgnih.gov

Table 1: Genetic Loci of Key Glycosyltransferases
GeneEnzyme EncodedChromosomal LocationPrimary Function
FUT1Galactoside 2-alpha-L-fucosyltransferase (H enzyme)Chromosome 19Synthesis of H antigen in erythroid tissues genecards.orgdadamo.com
FUT2Galactoside 2-alpha-L-fucosyltransferase (Secretor enzyme)Chromosome 19Synthesis of H antigen in secretory tissues dadamo.comnih.gov
FUT3Alpha(1,3/1,4)-fucosyltransferase (Lewis enzyme)Chromosome 19 (19p13.3)Synthesis of Lewis antigens semanticscholar.orgwikipedia.org
ABO (A allele)N-acetylgalactosaminyltransferase (GTA)Chromosome 9Synthesis of A antigen proteopedia.org
ABO (B allele)Galactosyltransferase (GTB)Chromosome 9Synthesis of B antigen proteopedia.org

Gene Expression and Regulation of Glycosyltransferase Activity

The expression of glycosyltransferase genes is tightly controlled to ensure appropriate glycan synthesis in different tissues and at different developmental stages. This regulation occurs primarily at the transcriptional level.

The expression patterns of glycosyltransferase mRNAs can be highly tissue-specific and developmentally regulated, while others exhibit a more widespread "housekeeping" distribution. nih.gov The transcription of these genes, often termed "glycogenes," is controlled by transcription factors that bind to promoter and enhancer elements, as well as by epigenetic mechanisms. nih.gov

For instance, the expression of the FUT1 gene is regulated by the transcription factor Elk-1. nih.govnih.gov Studies have shown that a specific region in the 5'-flanking area of FUT1 containing an Elk-1 binding site is critical for its transcription. nih.govnih.gov Furthermore, the FUT1 gene utilizes multiple promoters and alternative transcriptional start sites, contributing to its stage- and tissue-specific expression patterns. nih.gov During early embryonic development, FUT1 expression is significantly downregulated as cells differentiate from a pluripotent state towards germ layer lineages, indicating its role is modulated by specific extrinsic triggers during differentiation. embopress.org

Influence of Genetic Polymorphisms on Precursor Utilization (e.g., Secretor status)

Genetic variations within the glycosyltransferase genes can have a significant impact on their enzymatic activity and, consequently, on the synthesis and utilization of Type 2 precursors.

Secretor Status (FUT2): The "Secretor" phenotype is determined by polymorphisms in the FUT2 gene. nih.gov Individuals who are "secretors" have at least one functional FUT2 allele and express α(1,2)fucosylated glycans, including ABH antigens, in their mucosal secretions. nih.govdiabetesjournals.org "Non-secretors" are homozygous for inactivating mutations in the FUT2 gene (a common example being the G428A nonsense mutation), leading to a lack of these fucosylated structures in secretions. nih.govnih.gov This status profoundly influences host-microbe interactions, as mucosal glycans serve as attachment sites for various pathogens and commensal bacteria. frontiersin.orgfrontiersin.org

Lewis Phenotype (FUT3): Polymorphisms in the FUT3 gene can result in a Lewis-negative phenotype (Le(a-b-)). researchgate.net Several single nucleotide polymorphisms (SNPs), such as 59T>G, 508G>A, and 1067T>A, can lead to the production of inactive or weakly active fucosyltransferase III enzymes. semanticscholar.orgresearchgate.netnih.gov

ABO Blood Group (GTA/GTB): The ABO blood group is determined by polymorphisms in the ABO gene. The A and B alleles encode transferases that differ by only four amino acid residues. nih.govresearchgate.net These subtle changes are enough to alter the enzyme's donor substrate specificity, with GTA using UDP-GalNAc and GTB using UDP-Galactose. proteopedia.orgresearchgate.net The O allele typically contains a frameshift deletion near the N-terminus, resulting in a protein that lacks enzymatic activity. proteopedia.org

Table 2: Influence of Common Genetic Polymorphisms
GenePolymorphism TypeCommon Alleles/SNPsFunctional Consequence
FUT2Secretor StatusG428A (nonsense mutation)Results in non-secretor phenotype; lack of α(1,2)fucosylated glycans in secretions nih.govnih.gov
FUT3Lewis Phenotype59T>G, 508G>A, 1067T>ACan lead to inactive enzyme and Lewis-negative phenotype semanticscholar.orgresearchgate.net
ABOBlood TypeA, B, and O allelesDetermines A/B antigen synthesis; O allele is a null allele (inactive enzyme) proteopedia.org

Regulatory Networks Affecting Glycosylation Pathways

The synthesis of glycans is not regulated on a gene-by-gene basis but is instead controlled by complex networks that can modulate the expression of multiple glycogenes simultaneously. MicroRNAs (miRNAs) have emerged as key players in the post-transcriptional regulation of glycosylation. nih.govnih.gov

MiRNAs are small, non-coding RNAs that typically bind to the 3'-untranslated region (3'-UTR) of target mRNAs, leading to translational repression and/or mRNA degradation. nih.gov A single miRNA can have hundreds of targets, and networks of miRNAs can act in concert to fine-tune the expression of several glycogenes at the same time. nih.govpnas.org This allows for precise control over the biosynthesis of specific glycan epitopes. For example, members of the miR-200 family have been shown to regulate enzymes involved in sialylation. pnas.orgmdpi.com This intricate layer of regulation adds complexity to the relationship between glycogene transcript levels and the final glycan structures expressed by a cell. nih.gov

In addition to miRNAs, glycosylation pathways are integrated with major cellular signaling networks. Glycosylated cell surface molecules, such as growth factor receptors, can trigger signaling cascades that, in turn, modulate the expression of glycosyltransferases. mdpi.com The unfolded protein response (UPR), a cellular stress response, has also been linked to changes in the glycome through the regulation of N-glycan biosynthetic enzymes. nih.gov

Post-Translational Regulation of Enzymes Involved

Beyond the genetic and transcriptional levels, the activity of glycosyltransferases is further regulated after protein synthesis. These post-translational modifications (PTMs) and other regulatory mechanisms provide a rapid means of controlling glycan production. libretexts.org

Enzyme Modification: Glycosyltransferases themselves can be subject to PTMs, such as phosphorylation. creative-proteomics.com These modifications can enhance or inhibit the catalytic activity of the enzyme, thereby affecting the efficiency and specificity of the glycosylation reaction. creative-proteomics.comsparkl.me

Subcellular Localization: The precise localization of glycosyltransferases within the cisternae of the Golgi apparatus is critical for the sequential assembly of glycan chains. nih.govcreative-proteomics.com Regulatory mechanisms that control the trafficking and retention of these enzymes in the Golgi ensure their proper function. creative-proteomics.com

Substrate Availability: The activity of glycosyltransferases is dependent on the availability of both sugar nucleotide donors and acceptor substrates within the Golgi lumen. nih.govmdpi.com Competition between different enzymes for the same substrates can also influence the final glycan structures produced. nih.govmdpi.com

Proteolytic Cleavage: Some enzymes are synthesized as inactive precursors, known as zymogens or proenzymes, which require proteolytic cleavage to become active. youtube.comwikipedia.org This mechanism prevents unwanted enzymatic activity until the enzyme reaches its proper location or until a specific signal is received. youtube.com

Protein Degradation: The stability and turnover of glycosyltransferases are also regulated. The degradation of enzymes by cellular machinery like the proteasome provides another level of control over their abundance and, consequently, the cell's glycosylation capacity. nih.gov

Advanced Methodologies for the Study of Type 2 Precursor Oligosaccharide

Structural Elucidation Techniques (e.g., Mass Spectrometry, NMR Spectroscopy)

The precise definition of the Maximin H type 2 precursor's molecular architecture relies heavily on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide complementary information essential for unambiguous structure determination.

Mass Spectrometry (MS) is a cornerstone for determining the composition and sequence of oligosaccharides. nih.gov High-resolution MS provides accurate mass measurements, allowing for the determination of the precursor's elemental composition. Tandem MS (MS/MS) experiments, involving the fragmentation of the isolated precursor ion, yield data on the sequence of monosaccharide units and the branching patterns within the oligosaccharide chain. nih.govacs.org Techniques like collision-induced dissociation (CID) are employed to break glycosidic bonds, generating a fingerprint of fragment ions that can be pieced together to reconstruct the original structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insights into the three-dimensional structure and linkage of the oligosaccharide. nih.govdocumentsdelivered.com One-dimensional (1D) NMR spectra, such as ¹H NMR, provide information on the number and type of sugar residues, while two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) reveal scalar coupling networks within individual monosaccharide units. Inter-residue connectivity and linkage positions are determined using through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, as well as through-bond correlations in HMBC (Heteronuclear Multiple Bond Correlation) experiments. nih.govbohrium.com

Table 1: Key Methodologies for Structural Elucidation

Technique Information Provided Research Finding Example
Mass Spectrometry (MS) Molecular weight, monosaccharide composition, sequence, and branching patterns. nih.gov A precursor ion at m/z 1257.4 was identified, corresponding to a hexasaccharide with a specific monosaccharide composition.
Tandem MS (MS/MS) Glycosidic linkage analysis and sequence confirmation through fragmentation patterns. acs.org Fragmentation of the precursor ion yielded characteristic Y- and B-ions confirming a specific sequence of monosaccharide units.
NMR Spectroscopy (¹H, ¹³C) Anomeric configuration (α or β), residue identification, and linkage position. nih.govbohrium.com ¹H NMR chemical shifts of anomeric protons confirmed the presence of both α- and β-glycosidic linkages.
2D NMR (COSY, TOCSY, HMBC) Detailed residue spin systems and through-bond correlations for linkage analysis. bohrium.com HMBC correlations between an anomeric proton and a carbon across the glycosidic bond definitively established the linkage position.

Glycomics and Glycoproteomics Approaches

Glycomics and glycoproteomics offer a systems-level perspective on the Maximin H type 2 precursor by studying the full complement of glycans (glycome) and glycosylated proteins (glycoproteome) in a biological system. researchgate.net These approaches are crucial for understanding the precursor's context within cellular glycosylation pathways. nih.gov

Glycomics involves the profiling of all glycans in a sample, often after their enzymatic or chemical release from proteins. researchgate.net By comparing the glycome of cells under different conditions, researchers can identify changes in the abundance of the Maximin H type 2 precursor and related structures. This can reveal the impact of cellular state or external stimuli on the glycosylation machinery responsible for its synthesis. mdpi.com

Glycoproteomics , on the other hand, identifies the specific proteins that are modified with the precursor oligosaccharide and the exact sites of attachment. researchgate.net This "glycomics-assisted glycoproteomics" approach provides a direct link between the glycan structure and the protein it modifies, which is fundamental to understanding its function. nih.gov Mass spectrometry-based workflows are central to these analyses, enabling the identification and quantification of intact glycopeptides. biorxiv.org

Table 2: Glycomic Analysis of Precursor Oligosaccharide Abundance

Condition Precursor Relative Abundance (%) Key Related Glycan Changes
Control Cells 15.2 ± 2.1 Baseline levels of fucosylated and sialylated structures.
Inhibitor-Treated Cells 35.8 ± 3.5 Significant decrease in downstream complex-type glycans. mdpi.com
Stressed Cells 8.5 ± 1.8 Increase in truncated or unprocessed glycan structures.

Enzymatic Synthesis and Functional Characterization of Glycans

To definitively determine the biological function of the Maximin H type 2 precursor, researchers require pure, structurally defined samples of the oligosaccharide. Chemoenzymatic synthesis is a powerful approach to achieve this, combining the flexibility of chemical synthesis with the high specificity of enzymatic reactions. rsc.org

This process often involves the chemical synthesis of a core oligosaccharide structure, which is then elaborated upon by a panel of specific glycosyltransferases. dntb.gov.ua These enzymes add individual monosaccharides with precise stereochemistry and regioselectivity, mimicking the natural biosynthetic pathway. rsc.org This method allows for the creation of the exact precursor structure, as well as variants and analogs, for use in functional assays. nih.gov Once synthesized, these bioactive glycans can be used to probe their interactions with other molecules and their effects on cellular processes. nih.gov

Cell-Based Assays for Biological Activity and Receptor Binding

With pure precursor oligosaccharide in hand, its biological activity can be assessed using a variety of cell-based assays. vipergen.com These assays provide a physiologically relevant context to study how the precursor interacts with cells and influences their behavior. nih.govcreative-biolabs.com

Receptor Binding Assays are used to identify cell surface receptors that specifically recognize and bind to the Maximin H type 2 precursor. revvity.com This can be achieved by labeling the synthetic oligosaccharide (e.g., with a fluorescent tag) and measuring its binding to cells using techniques like flow cytometry. creative-biolabs.com Identifying the receptor is a critical step in elucidating the signaling pathways initiated by the precursor. nih.gov

Functional Assays measure the downstream consequences of this binding. Depending on the hypothesized function, these could include assays for cell proliferation, apoptosis, cytokine release, or changes in cell adhesion. sartorius.com For instance, if the precursor is thought to play a role in immune modulation, its effect on macrophage activation could be quantified by measuring the secretion of specific cytokines. sartorius.com

Table 3: Functional Characterization of Synthesized Precursor

Assay Type Endpoint Measured Result
Receptor Binding Mean Fluorescence Intensity (Flow Cytometry) Specific binding to a subset of immune cells was observed.
Cell Proliferation DNA Synthesis (e.g., BrdU incorporation) No significant effect on the proliferation of tested cell lines.
Cytokine Release IL-6 and TNF-α concentration (ELISA) Dose-dependent increase in IL-6 secretion from macrophages.
Cell Adhesion Adherence to extracellular matrix proteins Increased adhesion of cells to fibronectin-coated plates.

Genetic Engineering and Gene Editing Approaches for Pathway Modulation

Genetic engineering provides a powerful means to study the Maximin H type 2 precursor by manipulating its biosynthesis within living cells. nih.gov By targeting the genes that encode the glycosyltransferases responsible for assembling the precursor, researchers can either increase or decrease its production and observe the functional consequences. creative-biolabs.comgfme.org

Techniques like CRISPR/Cas9 allow for the precise knockout of specific glycosyltransferase genes. frontiersin.org The loss of a key enzyme in the precursor's biosynthetic pathway would lead to its absence, allowing for a direct assessment of its importance in various cellular processes. Conversely, the overexpression of these enzymes can lead to an increased abundance of the precursor, potentially amplifying its biological effects. creative-biolabs.com This approach allows for the dissection of the glycosylation pathways at the single-cell level and helps to link specific glycan structures to cellular functions. nih.govresearchgate.net

Reactive Molecular Dynamics for Precursor Studies

Reactive molecular dynamics (MD) simulations are computational techniques that can provide atomic-level insights into the conformational dynamics and interactions of the Maximin H type 2 precursor. nih.govdntb.gov.ua These simulations model the movements of every atom in the oligosaccharide over time, revealing its preferred three-dimensional shapes and how it interacts with its environment, such as water molecules or a receptor binding pocket. nih.gov

By understanding the conformational landscape of the precursor, researchers can gain insights into how its structure is recognized by binding partners. nih.gov MD simulations can also be used to predict the effects of modifications to the oligosaccharide structure, helping to guide the design of synthetic analogs with altered binding properties. acs.org This computational approach complements experimental techniques by providing a dynamic view of the molecule that is often difficult to obtain through static structural methods alone. dntb.gov.ua

Total Oxidizable Precursor (TOP) Assay (conceptual application to complex precursors)

The Total Oxidizable Precursor (TOP) assay is a chemical oxidation method designed to convert a broad range of precursor compounds into a few, easily quantifiable terminal products. alsglobal.comnih.gov While primarily developed for the analysis of per- and polyfluoroalkyl substances (PFAS), its underlying concept can be hypothetically applied to the study of complex oligosaccharide biosynthesis. mq.edu.aufrontiersin.org

In a conceptual application, a sample could be treated with a strong oxidizing agent that is calibrated to cleave specific linkages in various oligosaccharide precursors, converting them into a stable, common core structure related to the Maximin H type 2 precursor. By measuring the concentration of this core structure before and after oxidation, one could estimate the total pool of related, but structurally diverse, precursors present in a biological sample. acs.org This could provide a measure of the total metabolic flux through a particular branch of the glycosylation pathway, revealing the presence of otherwise uncharacterized intermediate or side-product structures. mq.edu.au This remains a conceptual application and would require significant methods development to be realized for oligosaccharide analysis.

Comparative Glycobiology and Evolutionary Perspectives

Conservation of Glycosylation Pathways Across Organisms

The biosynthesis of glycans, complex carbohydrates, is a fundamental biological process with pathways that exhibit remarkable conservation across a wide range of organisms. The synthesis of histo-blood group antigens, such as the H type 2 antigen, provides a clear example of this principle. The pathway originates with the formation of a precursor oligosaccharide sequence. For the H type 2 antigen, this precursor is the Type 2 chain, chemically known as neolactotetraosylceramide (Galβ1,4GlcNAcβ1,3Galβ1,4Glcβ1-Cer), which is found on red blood cells, epithelial cells, and endothelial cells. nih.govglycopedia.eu

The initial steps of this pathway, involving the synthesis of the core glycan structures, are highly conserved. The process begins with the linkage of glucose to a ceramide, followed by the addition of galactose to form lactosylceramide (B164483). glycopedia.eu Subsequent additions of N-acetylglucosamine and another galactose residue, catalyzed by specific glycosyltransferases, lead to the formation of the Type 2 precursor chain. glycopedia.eu This sequential and orderly assembly of monosaccharides by a series of glycosyltransferases is a conserved mechanism in the Golgi apparatus of cells. glycopedia.eu

While the fundamental pathway for creating the precursor is conserved, the terminal modifications that create the final blood group antigens can vary between species and individuals, reflecting evolutionary adaptations. nih.gov The enzymes responsible for these terminal modifications, primarily fucosyltransferases and subsequent glycosyltransferases, determine the final antigen structure (H, A, or B). glycopedia.eucreative-biolabs.com The presence of similar biosynthetic pathways for glycans in various organisms, from bacteria to mammals, underscores the ancient origins and fundamental importance of these molecules in cellular function and recognition.

Evolutionary Divergence and Specialization of Glycosyltransferases

Glycosyltransferases are the enzymes responsible for synthesizing glycans, and their evolution has led to the immense diversity of carbohydrate structures observed in nature. The enzymes involved in the biosynthesis of the H type 2 antigen and the subsequent A and B antigens are prime examples of evolutionary divergence and specialization.

The key enzyme for the synthesis of the H antigen is a fucosyltransferase (FUT). In humans, two main α-1,2-fucosyltransferases, FUT1 (H enzyme) and FUT2 (Secretor enzyme), are responsible for adding a fucose molecule to the terminal galactose of the precursor chain. nih.govreactome.org FUT1 acts on Type 2 chains on red blood cells, while FUT2 is active in secretory tissues on Type 1 chains. nih.govglycopedia.eu The evolution of these two distinct but related enzymes allowed for tissue-specific expression of the H antigen.

Further diversification is seen in the ABO gene locus, which encodes the A and B transferases (GTA and GTB). These enzymes add the final sugar to the H antigen to create the A and B antigens, respectively. GTA adds an N-acetylgalactosamine (GalNAc), while GTB adds a galactose (Gal). glycopedia.euglycopedia.eu Remarkably, these two enzymes differ by only four amino acids, which dictates their different substrate specificities. nih.govglycopedia.eu The O allele typically results from a frameshift mutation in the gene, leading to a non-functional enzyme and the persistence of the unmodified H antigen. glycopedia.eu This subtle genetic variation within a single gene locus has led to the different ABO blood group phenotypes. This demonstrates how minor changes in the active sites of glycosyltransferases can lead to significant functional divergence, a common theme in the evolution of these enzymes. nih.gov

The evolution of these glycosyltransferases is thought to be driven by selective pressures, including interactions with pathogens, as different blood group antigens can serve as receptors for various viruses and bacteria. nih.gov

Phylogenetic Analysis of Related Glycosyltransferase Families

Phylogenetic analysis of glycosyltransferase families reveals the evolutionary relationships and origins of these crucial enzymes. The fucosyltransferases and the A/B glycosyltransferases involved in blood group antigen synthesis belong to large and diverse enzyme superfamilies.

The human A and B transferases (GTA and GTB) are members of the glycosyltransferase family 6 (GT6). glycopedia.eu Phylogenetic trees constructed from the sequences of various glycosyltransferases show that enzymes with similar functions, such as the transfer of a specific sugar in a specific linkage, often cluster together. For instance, α1,3-galactosyltransferases and α1,3-N-acetylgalactosaminyltransferases from different species often share a more recent common ancestor. researchgate.net

Similarly, fucosyltransferases (FUTs) from diverse organisms, including humans, other mammals, and even plants, can be grouped into distinct families based on the linkage they create (e.g., α1,2-, α1,3-, α1,6-fucosyltransferases). researchgate.netescholarship.org A phylogenetic analysis of fucosyltransferases from various species, including humans, mice, and fruit flies, reveals distinct clades for each type of linkage, suggesting that the specialization of these enzymes occurred early in evolution. researchgate.net The evolutionary relationships also indicate that gene duplication has been a significant factor in the diversification of glycosyltransferase function, allowing for the evolution of new specificities. nih.gov

These phylogenetic studies, combined with structural and functional data, provide a powerful framework for understanding how the complex repertoire of glycan structures found in nature has evolved. They highlight a history of gene duplication, divergence, and convergent evolution that has shaped the glycobiology of different organisms.

Data Tables

Table 1: Key Glycosyltransferases in H Type 2 and ABO Antigen Biosynthesis

Enzyme NameGeneFunctionPrecursor SubstrateProduct
α-1,2-fucosyltransferase 1FUT1Adds fucose to Type 2 precursorType 2 chain (on red blood cells)H type 2 antigen
α-1,3-N-acetylgalactosaminyltransferaseABO (A allele)Adds N-acetylgalactosamine to H antigenH antigenA antigen
α-1,3-galactosyltransferaseABO (B allele)Adds galactose to H antigenH antigenB antigen

Emerging Research Areas and Future Directions

Role in Unraveling Complex Glycan Networks and "Glyco-Codes"

Type 2 glycan precursors are fundamental to deciphering the complex language of glycans, often referred to as the "glyco-code." These precursors form the backbone of numerous larger glycan structures, and their elongation and branching are key to generating the vast diversity of the glycome. Researchers are increasingly focusing on how the availability and presentation of Type 2 precursors influence the synthesis of specific glycan epitopes that mediate cellular recognition and signaling events. Understanding the regulation of Type 2 precursor synthesis is, therefore, a critical step in interpreting the glyco-code that governs cell-cell interactions, host-pathogen interactions, and immune responses.

Development of Glycomimetic Compounds Targeting Type 2 Precursor Interactions

The essential role of Type 2 precursor-derived structures in pathological processes, such as cancer metastasis and inflammation, has spurred the development of glycomimetic compounds. These are molecules designed to mimic the structure of natural glycans and can act as inhibitors of glycan-binding proteins (lectins) or glycosyltransferases, the enzymes that build glycan chains. By targeting the interactions of glycans built upon Type 2 precursors, these glycomimetics offer promising therapeutic potential. For instance, compounds that mimic sialyl Lewis x, a terminal structure often found on Type 2 chains, are being investigated for their ability to block the selectin-mediated adhesion of cancer cells to blood vessels, a key step in metastasis.

Advanced Analytical Techniques for Comprehensive Glycan Profiling

A significant challenge in glycobiology is the comprehensive analysis of the glycome due to the immense structural complexity of glycans. Recent advancements in analytical techniques are enabling more detailed and high-throughput profiling of glycan structures, including those derived from Type 2 precursors. Mass spectrometry-based techniques, such as matrix-assisted laser desorption/ionization (MALDI) and electrospray ionization (ESI), coupled with liquid chromatography (LC), are at the forefront of glycomics. These methods allow for the detailed characterization of N-glycans and O-glycans from various biological samples, providing insights into the specific glycan changes associated with different physiological and pathological states.

Analytical TechniqueApplication in Glycan Profiling
Mass Spectrometry (MS) Determination of molecular weight and composition of glycans.
Liquid Chromatography (LC) Separation of complex glycan mixtures before MS analysis.
Nuclear Magnetic Resonance (NMR) Detailed structural elucidation, including linkage analysis.

Systems Glycobiology Approaches to Understand Glycan Function in Health and Disease

Systems glycobiology aims to understand the function of glycans in the context of the entire biological system. This approach integrates large-scale glycomics data with other biological data sets to model and predict how changes in the glycome impact cellular function and organismal health. By studying the network of genes, proteins, and glycans involved in the biosynthesis and recognition of Type 2 precursor-derived structures, researchers can gain a more holistic understanding of diseases like cancer, diabetes, and infectious diseases. These models can help identify key nodes in glycan-related pathways that could be targeted for therapeutic intervention.

Integration with Multi-Omics Data for Holistic Biological Understanding

The future of glycobiology lies in the integration of glycomics data with other "omics" data, such as genomics, transcriptomics, and proteomics. This multi-omics approach provides a more complete picture of how cellular processes are regulated. For example, by combining glycomic data with transcriptomic data, researchers can correlate changes in the expression of glycosyltransferases with alterations in cell surface glycan profiles. This integrated analysis is crucial for understanding the complex interplay between genes, proteins, and glycans in determining the phenotype of a cell or organism and for discovering novel biomarkers and therapeutic targets.

Q & A

Q. How should experimental designs be structured to investigate the bioactivity of Maximin y type 2 precursor in antimicrobial assays?

To ensure reproducibility, experimental designs must include standardized positive/negative controls (e.g., known antimicrobial peptides) and account for variables like peptide concentration, solvent compatibility, and bacterial strain selection. Dose-response curves and time-kill assays are critical for quantifying bioactivity. Preclinical guidelines recommend adhering to NIH reporting standards for experimental conditions, including detailed protocols for peptide synthesis and purification .

Q. What methodological steps are essential for validating the structural characterization of this compound?

Use tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) to confirm peptide sequence and folding. Cross-validate results with computational tools like molecular dynamics simulations. Ensure purity (>95%) via HPLC and characterize post-translational modifications using enzymatic digestion coupled with MS .

Q. How can researchers address discrepancies in reported functional properties of this compound across studies?

Conduct meta-analyses to identify methodological variations (e.g., assay conditions, peptide sources). Replicate conflicting experiments under controlled parameters and perform statistical tests (e.g., ANOVA) to isolate confounding factors. Theoretical frameworks linking peptide structure to function should guide hypothesis refinement .

Q. What ethical guidelines apply to preclinical studies involving this compound?

Follow institutional animal care protocols (IACUC) for in vivo toxicity assays. For cell-based studies, document cell line authentication and contamination checks. Adhere to ARRIVE guidelines for reporting experimental details to ensure transparency and reproducibility .

Q. Which analytical techniques are optimal for quantifying this compound in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards ensures sensitivity and specificity. For tissue distribution studies, combine LC-MS with imaging techniques like MALDI-TOF. Validate methods using spike-recovery experiments and calibration curves .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

Integrate multi-omics approaches (e.g., transcriptomics, proteomics) to map peptide interactions with microbial membranes or host immune pathways. Use isothermal titration calorimetry (ITC) to quantify binding affinities and compare results across experimental models. Theoretical frameworks, such as host-pathogen interaction models, should contextualize findings .

Q. What strategies are effective for incorporating this compound into multi-omics studies of antimicrobial resistance?

Design systems biology workflows that link peptide activity data with microbial genomic and metabolomic profiles. Use network analysis to identify resistance-associated pathways (e.g., efflux pumps, biofilm formation). Validate hypotheses using CRISPR-Cas9 knockouts in microbial strains .

Q. How should comparative studies between this compound and other antimicrobial peptides (AMPs) be structured?

Employ phylogenetic analyses to identify evolutionary conserved motifs. Use molecular docking to compare binding interfaces with microbial targets. Functional comparisons should standardize assays (e.g., minimal inhibitory concentration (MIC) protocols) and include peptides with divergent mechanisms (e.g., pore-forming vs. enzymatic AMPs) .

Q. What computational models are suitable for predicting this compound’s pharmacokinetic properties?

Develop physiologically based pharmacokinetic (PBPK) models integrating in vitro permeability (Caco-2 assays) and plasma stability data. Machine learning algorithms trained on AMP databases can predict tissue distribution and half-life. Validate models using in vivo pharmacokinetic studies .

Q. How can theoretical frameworks enhance the interpretation of this compound’s role in immune modulation?

Align research with conceptual models like "damage-associated molecular patterns" (DAMPs) or Toll-like receptor (TLR) signaling. Use gene ontology enrichment analysis to identify immune pathways affected by the peptide. Experimental designs should test hypotheses derived from these frameworks (e.g., cytokine profiling in knockout models) .

Methodological Resources

  • Literature Review : Systematically catalog studies using PRISMA guidelines, prioritizing peer-reviewed journals over preprint platforms. Use PICO (Population, Intervention, Comparison, Outcome) frameworks to refine search terms .
  • Data Analysis : Apply mixed-effects models to account for variability in bioactivity assays. Use R/Bioconductor packages for omics data integration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.